3-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound known for its diverse biological activities. This compound is part of the triazolothiadiazole family, which is characterized by a fused ring system containing both triazole and thiadiazole rings. The presence of chlorophenyl groups enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with chlorophenyl derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives with varied biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: Utilized in the development of new pesticides and herbicides for agricultural applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-bromophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups enhances its stability and activity compared to other similar compounds. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H7Cl3N4S |
---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7Cl3N4S/c16-9-3-1-8(2-4-9)13-19-20-15-22(13)21-14(23-15)11-6-5-10(17)7-12(11)18/h1-7H |
InChI Key |
KAVZMHDCHYFNDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.